3,3':4',3''-Terthiophene

Vue d'ensemble

Description

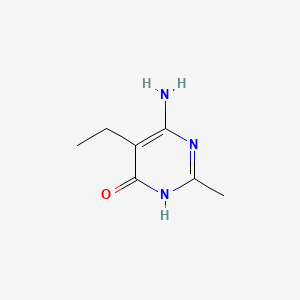

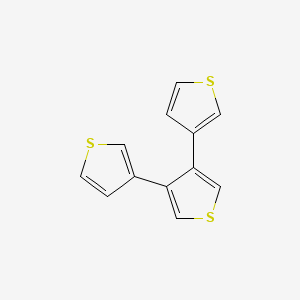

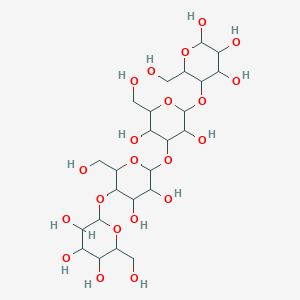

3,3’:4’,3’'-Terthiophene is an organic compound with the molecular formula C12H8S3 . It is an oligomer of the heterocycle thiophene . The average mass of this compound is 248.387 Da and its monoisotopic mass is 247.978806 Da .

Synthesis Analysis

Terthiophene is prepared by the nickel- or palladium-catalysed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene . A new terthiophene monomer: 3’,4’-dimethoxy-2,2’:5’,2’'-terthiophene (TMT) was synthesized and characterized by 1 H-NMR, 13 C-NMR and FTIR .Molecular Structure Analysis

The most common isomer of terthiophene has two thienyl groups connected via their 2 positions to a central thiophene, also at the carbon atoms flanking the sulfur . The structure of as-prepared polymers can be changed after dedoping, which is similar to the previous observation in case of dialkyl substituted poly (TT) .Physical And Chemical Properties Analysis

3,3’:4’,3’'-Terthiophene is a pale yellow solid with a melting point of 93-95 °C . It is insoluble in water . The vibration bands appeared at 1425 cm −1 and 1390 cm −1 in as-prepared poly (TMT)3 almost disappeared in the case of undoped poly (TMT)3 .Applications De Recherche Scientifique

1. Electronic and Optical Materials

- Multiple Alkylation and Dendritic Structures : THT is used in multiple alkylation reactions with diarylcarbenium ion pools to form dendritic structures, which are significant for electronic applications due to their unique redox behavior and large molecular size (Nokami et al., 2013).

- Electropolymerization in Photovoltaic Displays : Derivatives of THT have been used in electropolymerization for photovoltaic displays. Modifications in the molecular structure of THT can affect the morphological characteristics and conductivity of the resulting polythiophene films (Vélez et al., 2008).

- Enhanced Electronic Organic Materials : Studies on THT derivatives, especially those involving S,S-dioxide modifications, have shown significant potential in improving the properties of electronic materials, with effects on molecular structure, electron affinity, and photophysical properties (Casado et al., 2006).

2. Energy Storage and Batteries

- Lithium-ion Batteries : THT has been evaluated as an electrolyte additive for lithium nickel manganese oxide cathodes in lithium-ion batteries, significantly improving their cyclic stability (Tu et al., 2016).

3. Sensing Applications

- Fluorescent Sensing Films : THT derivatives have been used in the fabrication of fluorescent sensing films, showing high sensitivity and selectivity to certain compounds like picric acid (Liu et al., 2011).

4. Polymer Science

- Branched Polythiophenes : Research on branched oligomers and polymer-like architectures incorporating THT units has provided insights into the relationship between molecular architecture and optical and electronic properties (Scheuble et al., 2015).

5. Chemical Synthesis and Characterization

- Synthesis of Dicyanovinyl Derivatives : THT has been utilized in the synthesis of dicyanovinyl derivatives, acting as a selective probe for cyanide anions in aqueous solutions (Pati & Zade, 2013).

- Structural Analysis in Thin Film Transistors : The structural and electronic properties of THT-based quinodimethanes have been studied for their applications in thin-film transistors, revealing insights into molecular stacking and electronic communication (Pappenfus et al., 2002).

Safety and Hazards

Propriétés

IUPAC Name |

3,4-di(thiophen-3-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S3/c1-3-13-5-9(1)11-7-15-8-12(11)10-2-4-14-6-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJALWBSCQLFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909351 | |

| Record name | 1~3~,2~3~:2~4~,3~3~-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105124-98-9 | |

| Record name | 3,3':4',3''-Terthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105124989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1~3~,2~3~:2~4~,3~3~-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3':4',3''-TERTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7O1CPR2TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromobutoxy)methyl]-3-methyloxetane](/img/structure/B3045256.png)

![Imidazo[1,2-a]pyridine-3-methanol, 2-(4-chlorophenyl)-6-methyl-](/img/structure/B3045258.png)

dimethylsilane](/img/structure/B3045270.png)